(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid
Overview
Description
“(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid” is a chemical compound that contains a total of 32 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid” includes a six-membered aromatic ring with an isopropyl group attached, an aliphatic carboxylic acid, an aliphatic primary amine, and a hydroxyl group .Scientific Research Applications
Pharmacological Review and Therapeutic Roles
Phenolic acids, including Chlorogenic Acid (CGA) and Cinnamic acid derivatives, have been studied extensively for their diverse biological and pharmacological effects. These compounds exhibit a wide range of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension effects, and more. Their potential in modulating lipid metabolism and glucose regulation suggests their application in treating disorders like cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018; P. De et al., 2011).
Caffeic Acid Derivatives and Applications
Caffeic Acid (CA) and its derivatives, drawing structural similarities to phenylalanine derivatives, have been explored for their broad spectrum of biological activities and potential therapeutic applications. The development of new chemical entities based on the CA scaffold underscores its importance in drug discovery programs, especially for diseases associated with oxidative stress. This highlights the relevance of structurally related compounds in the cosmetic industry and pharmaceutical applications (T. Silva et al., 2014).
Propionic Acid in Microbial and Intermediary Metabolism
Propionic acid, a carboxylic acid structurally related to the compound , plays a significant role in the microbial and intermediary metabolism. Its production and breakdown pathways in microbial fermentation processes suggest its importance in food preservation and as a metabolic intermediate in various biological processes. This understanding aids in exploring the metabolic engineering strategies to enhance microbial robustness and performance in industrial applications (L. Jarboe et al., 2013).
properties
IUPAC Name |
(2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHRSNOITZHLJN-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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